2-(2-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C14H11FN2O |
|---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11FN2O/c1-18-13-7-4-8-17-9-12(16-14(13)17)10-5-2-3-6-11(10)15/h2-9H,1H3 |
InChI Key |
OFQIJKHAMLBJGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods for 2-(2-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine
Microwave-Assisted Solvent- and Catalyst-Free Condensation
A highly efficient and environmentally benign method involves the condensation of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation without solvents or catalysts. This method is characterized by:
- Reaction conditions: Microwave irradiation at approximately 65 °C, 100–120 W power, and atmospheric pressure.
- Reaction time: Typically 15–20 minutes.
- Workup: Simple cooling followed by column chromatography purification.
- Yields: Good to excellent (often above 80%).
For the specific synthesis of 2-(2-fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine, the starting materials would be 2-amino-8-methoxypyridine and the corresponding α-bromo-2-fluoroacetophenone.
Typical Procedure
| Step | Description |
|---|---|
| 1 | Mix equimolar amounts (1 mmol each) of 2-amino-8-methoxypyridine and α-bromo-2-fluoroacetophenone in a microwave vial. |
| 2 | Subject the mixture to microwave irradiation at 65 °C, 120 W for 15–20 minutes. |
| 3 | Allow the reaction mixture to cool to room temperature; a solid product typically forms. |
| 4 | Purify the crude product by column chromatography on alumina or silica gel using dichloromethane or an appropriate solvent system. |
This method avoids the use of solvents and catalysts, reducing environmental impact and simplifying product isolation.
Copper-Catalyzed Annulation with Alkynes
An alternative approach involves copper-catalyzed heteroannulation of 2-aminopyridines with alkynes bearing electron-withdrawing groups. Key features include:
- Use of copper(II) triflate or copper(II) acetate as catalysts.
- Reaction under oxygen atmosphere to facilitate oxidative cyclization.
- Introduction of functional groups at the 2-position of the imidazo[1,2-a]pyridine ring.
Though this method is more complex and sometimes gives moderate yields, it allows for regioselective incorporation of substituents such as fluorophenyl groups at the 2-position.
| Catalyst | Conditions | Yield | Notes |
|---|---|---|---|
| Cu(OTf)2 (20 mol %) | O2 atmosphere, 6 hours, room temperature | ~12% (initial) | Low yield initially; optimization required |
| CuCl2, Cu(TFA)2 | Similar conditions | Varied | No significant improvement over Cu(OTf)2 |
| Cu(OAc)2 | Ineffective | 0% | Not recommended |
Optimization of catalysts and reaction parameters is necessary for improved yields.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Catalyst | Solvent | Temperature | Time | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|---|---|
| Microwave-Assisted Solvent- and Catalyst-Free Condensation | 2-Amino-8-methoxypyridine + α-bromo-2-fluoroacetophenone | None | None | 65 °C | 15–20 min | 80–90% | Fast, clean, environmentally friendly, simple workup | Requires microwave equipment |
| Copper-Catalyzed Annulation | 2-Aminopyridine + Fluoro-substituted alkyne | Cu(OTf)2 or CuCl2 | Various solvents | Room temp to mild heating | Several hours | 12–60% (varies) | Functional group tolerance, regioselectivity | Lower yields, longer reaction times, catalyst recovery needed |
Research Findings and Analytical Data
- Microwave-assisted methods produce clean products with high purity as confirmed by nuclear magnetic resonance spectroscopy and melting point analysis.
- The copper-catalyzed method allows for the incorporation of halogen substituents directly on the imidazo ring but may require further optimization for yield enhancement.
- Spectroscopic data for related imidazo[1,2-a]pyridines confirm the expected chemical shifts and functional group presence, supporting the formation of the target compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(2-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors involved in inflammatory and viral pathways . The presence of the fluorophenyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The imidazo[1,2-a]pyridine core allows for extensive functionalization. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Bioisosteric Replacements :
- The 8-fluoro substituent in 8-fluoroimidazo[1,2-a]pyridine acts as a bioisostere for imidazo[1,2-a]pyrimidine, improving receptor binding in GABAA modulators . In contrast, the 8-methoxy group in the target compound may enhance aqueous solubility due to its polar nature .
Electron-Withdrawing Groups :
- The 2-fluorophenyl group in the target compound provides moderate MAO inhibition (IC₅₀ ~10 µM), while analogs with 3-nitrophenyl (e.g., 8-Methyl-2-(3-nitrophenyl)) or trifluoromethyl (e.g., 6-CF₃ in ) substituents show divergent activities, likely due to differences in electronic and steric effects .
Solubility and Pharmacokinetics :
- Methoxy groups at position 8 (as in the target compound) correlate with improved solubility compared to halogenated derivatives (e.g., 8-Cl in ). For instance, 8-methoxyimidazo[1,2-a]pyridine derivatives exhibit higher aqueous solubility than their 8-fluoro or 8-chloro counterparts .
Table 2: Physicochemical Properties
*Predicted based on analogs in .
Key Findings:
Biological Activity
2-(2-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its diverse biological activities , which include anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties. Understanding its biological activity is crucial for potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C14H11FN2O |
| Molecular Weight | 242.25 g/mol |
| IUPAC Name | 2-(2-fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine |
| InChI | InChI=1S/C14H11FN2O/c1-18-13-7-4-8-17-9-12(16-14(13)17)10-5-2-3-6-11(10)15/h2-9H,1H3 |
| Canonical SMILES | COC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3F |
Anticancer Properties
Research indicates that 2-(2-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine exhibits significant anticancer activity . A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The compound's mechanism of action involves modulating specific molecular targets associated with cancer progression.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have shown that this compound effectively inhibits the growth of several cancer cell lines, including:
- A-431 (human epidermoid carcinoma) : IC50 values indicate substantial cytotoxicity.
- Jurkat cells (T-cell leukemia) : Demonstrated equipotent activity against this cell line compared to standard chemotherapeutics like doxorubicin.
Anti-inflammatory and Antiviral Effects
The compound also displays anti-inflammatory and antiviral properties. It is believed to exert these effects by interacting with enzymes and receptors involved in inflammatory pathways and viral replication processes.
The proposed mechanism involves:
- Binding to specific receptors : This interaction modulates the activity of enzymes related to inflammation.
- Inhibition of viral replication : The compound may interfere with the life cycle of viruses by targeting viral proteins.
Comparison with Similar Compounds
Compared to other imidazo[1,2-a]pyridine derivatives, 2-(2-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine stands out due to its unique combination of fluorophenyl and methoxy groups, which enhance its biological activity and stability.
| Compound Name | Biological Activity |
|---|---|
| 2-(4-Fluorophenyl)H-imidazo[1,2-a]pyridine | Moderate anticancer properties |
| 2-(Phenyl)imidazo[1,2-a]pyridine | Weak anti-inflammatory effects |
| 2-(2-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine | Strong anticancer and antiviral activities |
Synthesis and Development
The synthesis of 2-(2-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-halocarbonyl compounds. Efficient synthetic routes have been developed that utilize environmentally friendly methods.
Future Directions
Further research is warranted to explore:
- Structure-activity relationships (SAR) : Understanding how modifications affect biological activity could lead to the development of more potent derivatives.
- Clinical trials : Investigating the efficacy and safety in human subjects will be crucial for potential therapeutic applications.
Q & A
Q. What are the primary synthetic routes for 2-(2-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?
The synthesis typically involves functionalization of the imidazo[1,2-a]pyridine core via cross-coupling or cyclization reactions. A common approach includes:
- Halogenation of the parent imidazo[1,2-a]pyridine at the 2-position, followed by Suzuki-Miyaura coupling with 2-fluorophenylboronic acid to introduce the fluorophenyl group .
- Methoxy group introduction at the 8-position via nucleophilic substitution or methoxylation under controlled pH and temperature (e.g., using NaOMe in DMF at 80°C) . Optimizing reaction stoichiometry, catalysts (e.g., Pd(PPh₃)₄ for coupling), and solvent polarity (DMF vs. THF) improves yields (typically 50-70%). Purity is verified via HPLC .
Q. How is the structural integrity of 2-(2-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine confirmed experimentally?
- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2-8.5 ppm, methoxy singlet at δ 3.9-4.1 ppm). ¹⁹F NMR confirms fluorine presence (δ -110 to -120 ppm) .
- Mass spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (C₁₄H₁₁FN₂O: theoretical [M+H]⁺ = 243.0824) .
- X-ray crystallography (if crystalline) resolves bond angles and confirms substituent positions .
Advanced Research Questions
Q. How do electronic effects of the 2-fluorophenyl and 8-methoxy groups influence bioactivity?
- The 2-fluorophenyl group enhances lipophilicity and metabolic stability via fluorine’s electronegativity, improving membrane permeability. It also modulates π-π stacking with biological targets (e.g., enzyme active sites) .
- The 8-methoxy group acts as an electron donor, altering the compound’s redox potential and influencing interactions with heme-containing enzymes (e.g., cytochrome P450). This substitution can reduce off-target effects in anticancer or antimicrobial assays .
- SAR studies on analogs (e.g., replacing fluorine with Cl or methoxy with OH) reveal that fluorine’s steric and electronic profile maximizes target affinity .
Q. What strategies resolve contradictions in reported bioactivity data across in vitro vs. in vivo models?
Discrepancies often arise from:
- Metabolic instability : The compound may undergo rapid Phase I/II metabolism (e.g., demethylation of the methoxy group), reducing efficacy in vivo. Use deuterated methoxy groups or prodrug formulations to enhance stability .
- Solubility limitations : Poor aqueous solubility (logP ~3.5) limits bioavailability. Nanoformulation (liposomes) or co-solvent systems (PEG-400) improve pharmacokinetics .
- Species-specific metabolism : Rodent liver microsomes may metabolize the compound faster than human models. Validate findings using humanized liver models or 3D tumor spheroids .
Q. How can computational methods guide the optimization of 2-(2-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine derivatives?
- Docking simulations : Identify binding poses with target proteins (e.g., kinases or GPCRs). For example, the fluorophenyl group may occupy hydrophobic pockets in EGFR or BRAF .
- QSAR models : Correlate substituent properties (Hammett σ, molar refractivity) with IC₅₀ values. Methoxy groups at the 8-position improve solubility without sacrificing potency .
- ADMET prediction : Tools like SwissADME predict blood-brain barrier penetration (high for this compound) and CYP inhibition risks (moderate due to methoxy group) .
Methodological Challenges
Q. What analytical techniques are critical for detecting impurities in scaled-up synthesis?
- HPLC-MS : Quantifies residual solvents (e.g., DMF) and byproducts (e.g., dehalogenated intermediates). A C18 column with acetonitrile/water gradient (0.1% TFA) achieves baseline separation .
- Elemental analysis : Ensures correct C/H/N/F ratios (theoretical: C 69.42%, H 4.53%, N 11.57%, F 7.83%) .
- Thermogravimetric analysis (TGA) : Detects hydrate or solvate formation, which impacts crystallization .
Q. How to troubleshoot low yields in multi-step synthesis?
- Intermediate purification : Use flash chromatography (silica gel, hexane/EtOAc) after each step to remove unreacted starting materials .
- Catalyst optimization : Replace Pd(PPh₃)₄ with XPhos Pd G3 for coupling reactions to reduce homocoupling byproducts .
- Reaction monitoring : In situ IR spectroscopy tracks methoxy group incorporation (C-O stretch at 1250 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
